1-Methyl-4-nitrosopiperazine

Pharmaceutical Quality Control Regulatory Toxicology Genotoxic Impurity

1-Methyl-4-nitrosopiperazine (MNP, CAS 16339-07-4) is a cyclic N-nitrosamine derivative of piperazine. It is a colorless to yellow-green liquid with a boiling point of 125 °C at 25 mmHg and a flash point of 97 °C.

Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
CAS No. 16339-07-4
Cat. No. B099963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-nitrosopiperazine
CAS16339-07-4
Synonyms1-nitroso-4-methylpiperazine
N-nitroso-N'-methylpiperazine
Molecular FormulaC5H11N3O
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)N=O
InChIInChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3
InChIKeyCEAIOKFZXJMDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-nitrosopiperazine (16339-07-4) Reference Standard for Nitrosamine Impurity Analysis and Procurement


1-Methyl-4-nitrosopiperazine (MNP, CAS 16339-07-4) is a cyclic N-nitrosamine derivative of piperazine [1]. It is a colorless to yellow-green liquid with a boiling point of 125 °C at 25 mmHg and a flash point of 97 °C . The compound is primarily recognized as a genotoxic impurity in pharmaceutical products, specifically in rifampicin and rifapentine formulations, and has been detected as a degradation product in sartans, NSAIDs, and thiazide diuretics [2].

Why 1-Methyl-4-nitrosopiperazine (CAS 16339-07-4) is Not Interchangeable with Other Nitrosamine Impurity Standards


The selection of 1-Methyl-4-nitrosopiperazine (MNP) over other nitrosamine standards is dictated by its unique regulatory significance and analytical behavior. Unlike the widely monitored N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA), MNP is a specific process-related and degradation impurity in the critically important antitubercular drugs rifampicin and rifapentine [1]. Furthermore, its distinct chemical structure yields a different carcinogenic potency profile compared to simpler dialkyl nitrosamines, leading to the derivation of a compound-specific acceptable intake (AI) limit using read-across and structure-activity relationship (SAR) methodologies [2]. This necessitates the use of the authentic MNP reference standard for accurate quantification, method validation, and regulatory compliance in pharmaceutical quality control, as generic nitrosamine surrogates cannot replicate its specific analytical response or address its unique toxicological profile.

Quantitative Differentiation Guide for 1-Methyl-4-nitrosopiperazine (MNP) in Pharmaceutical Analysis


Regulatory Acceptable Intake Limit for MNP is 5x Higher than for CPNP

The US FDA has established distinct acceptable intake (AI) limits for nitrosamine impurities in rifamycin antibiotics, reflecting their differing toxicological profiles. The limit for 1-Methyl-4-nitrosopiperazine (MNP) in rifampin is set at 0.16 ppm, which is 1.6 times higher than the 0.1 ppm limit for the structurally related 1-cyclopentyl-4-nitrosopiperazine (CPNP) in rifapentine . This quantified difference demonstrates that MNP is considered a less potent carcinogen in this context, allowing for a less stringent control limit in its specific drug product matrix compared to its cyclopentyl analog [1].

Pharmaceutical Quality Control Regulatory Toxicology Genotoxic Impurity

MNP Demonstrated in Rifampicin Samples at Levels Far Exceeding Regulatory Thresholds

Analytical surveys have quantified 1-Methyl-4-nitrosopiperazine (MNP) in commercial rifampicin products at levels that far exceed the established FDA acceptable intake limit of 0.16 ppm. In one study, MNP was found at concentrations of 0.44 ± 0.05 and 2.1 ± 0.3 µg/g (ppm) in tested pharmaceutical samples [1]. A separate investigation of 27 batches from 11 manufacturers in China reported MNP levels ranging from 0.33 to 2.36 ppm, all of which were below the FDA's temporary 5 ppm limit but still significantly above the 0.16 ppm threshold [2][3]. This quantitative evidence confirms MNP as a prevalent and relevant impurity that requires robust monitoring.

LC-MS/MS Method Development Pharmaceutical Impurity Profiling Rifampicin Analysis

High Analytical Recovery and Precision of LC-MS/MS Method Validated for MNP

An LC-MS/MS method specifically developed and validated for the quantification of 1-Methyl-4-nitrosopiperazine (MNP) in rifampicin-containing products demonstrated high accuracy and precision. The method achieved a mean recovery of 100.38 ± 3.24% for MNP, with an intermediate precision of 2.52% [1]. This robust analytical performance is essential for reliably quantifying MNP at the low ppm levels mandated by regulatory agencies, a task for which a non-specific or less rigorously validated method would be unsuitable. The method's successful application highlights MNP's distinct analytical behavior and the necessity for a dedicated, optimized approach.

Analytical Method Validation LC-MS/MS Nitrosamine Quantification

MNP's Predicted Carcinogenic Potency (TD50) and AI of 26.5 ng/day is Distinct from NDMA

A defined approach for risk assessment of new nitrosamines (DARAN) using structure-activity relationship (SAR) and read-across (RAx) was applied to calculate an acceptable limit for 1-Methyl-4-nitrosopiperazine (MeNP) in the absence of compound-specific toxicological data. This analysis differentiated MeNP from the highly potent 'Cohort of Concern' nitrosamines like NDMA and NDEA. Based on predicted TD50 values from structurally related N-nitrosopiperazines, a compound-specific acceptable intake (AI) limit of 26.5 ng/day was derived for MeNP [1]. This limit is orders of magnitude higher than the extremely low ng/day limits for NDMA and NDEA, quantifying its significantly lower predicted carcinogenic potency [1][2].

In Silico Toxicology Read-Across Nitrosamine Risk Assessment

Primary Application Scenarios for 1-Methyl-4-nitrosopiperazine (16339-07-4) Reference Material


Pharmaceutical Quality Control and Batch Release Testing of Rifampicin/Rifapentine

Used as a certified reference standard for the development, validation, and routine application of LC-MS/MS methods to quantify MNP in rifampicin and rifapentine drug substances and finished products [1][2]. This is essential for ensuring compliance with the FDA's acceptable intake limit of 0.16 ppm for MNP in rifampin .

Forced Degradation and Stability Studies of Rifamycin Antibiotics

Employed as an analytical marker to investigate the formation pathways of MNP during stress testing of rifampicin [1][3]. This helps elucidate degradation mechanisms and develop mitigation strategies, such as the use of antioxidants, to control impurity levels [3].

Regulatory Toxicology and Risk Assessment of NDSRIs

Serves as a key reference compound for structure-activity relationship (SAR) and read-across studies to establish scientifically justified acceptable intake (AI) limits for nitrosamine drug substance-related impurities (NDSRIs) for which no direct toxicological data exist [4].

Analytical Method Cross-Validation and Instrument Performance Qualification

Utilized as a traceable, high-purity material for system suitability testing, calibration curve preparation, and assessing matrix effects in complex sample matrices during nitrosamine analysis [1][2].

Quote Request

Request a Quote for 1-Methyl-4-nitrosopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.